molecular formula C13H20N2O B1473593 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol CAS No. 2007667-96-9

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol

Cat. No. B1473593
M. Wt: 220.31 g/mol
InChI Key: FHPKBJQLUKITJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol” is represented by the empirical formula C13H20ClNO . The molecular weight is 241.76 .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is involved in the synthesis of various pharmacologically active compounds. It's used in derivatives such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, which possess diverse pharmacological properties (Vardanyan, 2018).

Antimicrobial Activity

  • This compound is used in synthesizing pyrimidine imines and thiazolidinones, which have shown significant antibacterial activity. These compounds are notable for their efficacy in inhibiting bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).

Peptide Synthesis

  • It serves as a base labile urethane protecting group, crucial in peptide and glycopeptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Ramage et al., 1991).

Synthesis of Selective Estrogen Receptor Modulators

  • The compound is used in the synthesis of Raloxifene and its analogs, which are selective estrogen receptor modulators. This is particularly relevant in the development of drugs for conditions like osteoporosis and breast cancer (Petrov, Popova, & Androsov, 2015).

DNA Interaction and Docking Studies

  • Schiff base ligands derived from this compound have been synthesized and studied for their DNA binding properties. Such studies are fundamental in drug discovery and understanding molecular interactions (Kurt et al., 2020).

Corrosion Inhibition

  • This compound is used in synthesizing cadmium(II) Schiff base complexes which demonstrate corrosion inhibition properties on mild steel. This is relevant in materials science, especially in preventing metal corrosion (Das et al., 2017).

properties

IUPAC Name

2-[1-(2-aminophenyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKBJQLUKITJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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